

Section 1: Discovery and Historical Context

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Compound of Interest

Compound Name: *H-Met-gly-gly-OH*

CAS No.: 14486-02-3

Cat. No.: B088815

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The specific discovery of **H-Met-Gly-Gly-OH** is not marked by a singular, landmark publication, a common reality for many small, non-commercial peptides. Its identification likely arose from broader, systematic approaches in proteomics and synthetic chemistry. Historically, the characterization of such a peptide would have followed a classical analytical workflow, which, while now largely superseded, forms the foundation of peptide chemistry.

Initial identification in biological samples would have involved enzymatic or chemical digestion of larger proteins, followed by separation techniques like chromatography. Once isolated, the primary structure would be determined using methods such as:

- **Amino Acid Analysis:** Complete acid hydrolysis to break all peptide bonds, followed by chromatographic separation and quantification of the resulting amino acids to determine the composition (in this case, a 1:2 ratio of Methionine to Glycine).
- **Edman Degradation:** A stepwise process to sequentially remove the N-terminal amino acid, allowing for the determination of the sequence one residue at a time.

Today, the identification and sequencing of such peptides are accomplished with high-throughput liquid chromatography-mass spectrometry (LC-MS/MS), which provides rapid and precise data on mass and fragmentation patterns.[1][2]

Section 2: De Novo Synthesis and Purification: A Validated Protocol

The most efficient and reliable method for producing **H-Met-Gly-Gly-OH** is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] This methodology anchors the C-terminal amino acid to an insoluble resin, allowing for the sequential addition of amino acids while excess reagents and byproducts are simply washed away, greatly simplifying the purification process.[3][4]

Experimental Protocol: Fmoc-SPPS of H-Met-Gly-Gly-OH

Objective: To synthesize the tetrapeptide **H-Met-Gly-Gly-OH** with a purity of >95%.

Materials & Reagents:

- Resin: Fmoc-Gly-Wang Resin (pre-loaded)
- Amino Acids: Fmoc-Gly-OH, Fmoc-Met-OH
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Precipitation Solvent: Cold Diethyl Ether

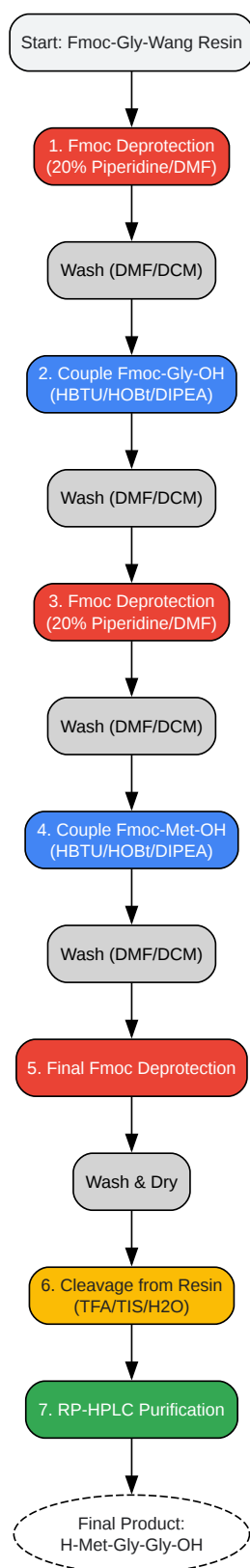
Methodology:

- Resin Preparation: The Fmoc-Gly-Wang resin is placed in a reaction vessel and swollen in DMF for 30 minutes. This initial step is critical for ensuring that all reactive sites on the resin are accessible.

- Cycle 1: Glycine Coupling
 - Fmoc Deprotection: The terminal Fmoc group on the resin-bound Glycine is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF and DCM to remove all traces of piperidine.
 - Amino Acid Activation: In a separate vessel, Fmoc-Gly-OH (3 eq.) is pre-activated with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
 - Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 2 hours. A Kaiser test is performed to confirm the complete consumption of free amines, ensuring the coupling reaction has gone to completion.
 - Washing: The resin is washed with DMF and DCM to remove unreacted amino acids and coupling reagents.
- Cycle 2: Methionine Coupling
 - Fmoc Deprotection: The process is repeated: the Fmoc group of the newly added Glycine is removed with 20% piperidine in DMF.
 - Amino Acid Activation & Coupling: Fmoc-Met-OH is activated and coupled to the growing peptide chain using the same procedure as in Step 2.
 - Washing: The resin is thoroughly washed.
- Final Fmoc Deprotection: The N-terminal Fmoc group on Methionine is removed with 20% piperidine in DMF.
- Cleavage and Global Deprotection: The peptide-resin is washed with DCM and Methanol and dried. The cleavage cocktail is added to the resin and allowed to react for 3 hours.^[5] This step simultaneously cleaves the peptide from the resin and removes any side-chain protecting groups. TIS is included as a scavenger to prevent side reactions with the methionine residue.
- Peptide Precipitation: The resin is filtered off, and the TFA solution is added to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

- Purification: The crude peptide is dissolved in a minimal amount of aqueous solvent and purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]
- Lyophilization: Fractions confirmed to contain the pure peptide are pooled and lyophilized to yield a stable, white powder.

SPPS Workflow Diagram



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Caption: Workflow for the Solid-Phase Peptide Synthesis of **H-Met-Gly-Gly-OH**.

Section 3: Analytical Characterization and Quality Control

Post-synthesis, rigorous characterization is mandatory to confirm the identity and purity of the peptide.^[1] This self-validating system ensures that the final product meets the required specifications for research or development.

- Analytical RP-HPLC: This is the primary method for assessing purity.^[6] The lyophilized peptide is run on an analytical C18 column with a water/acetonitrile gradient containing 0.1% TFA. Purity is determined by integrating the area of the product peak relative to the total peak area at a specific wavelength (typically 214 nm).
- Mass Spectrometry (MS): This technique confirms the molecular identity of the synthesized peptide.^[2] Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to measure the molecular weight, which must match the theoretical calculated mass.

Table 1: Quality Control Specifications

Parameter	Method	Specification	Theoretical Value
Purity	Analytical RP-HPLC	≥ 95%	N/A
Identity	Mass Spectrometry	Observed Mass ± 0.5 Da	321.38 g/mol
Appearance	Visual	White Powder	N/A

Section 4: Biological Significance and Future Directions

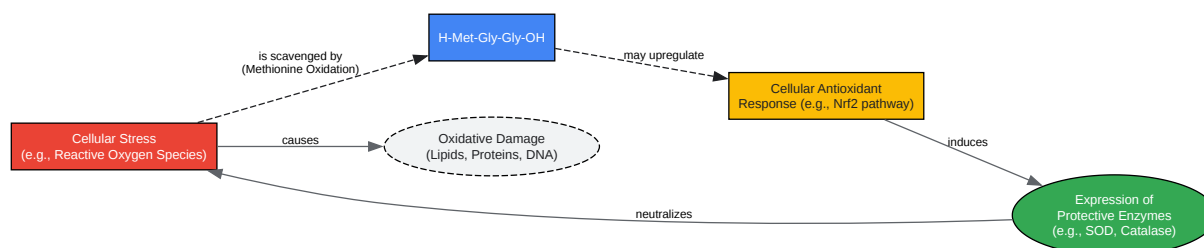
While **H-Met-Gly-Gly-OH** itself is not extensively studied, many tetrapeptides are known to be pharmacologically active, often targeting specific receptors involved in cell signaling.^[7] The biological potential of this peptide can be inferred from its constituent amino acids.

The presence of an N-terminal methionine is particularly noteworthy. The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, a reversible modification. This allows methionine residues in peptides and proteins to act as endogenous antioxidants,

scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Peptides containing glycine, such as triglycine, have been shown to possess antioxidant properties.[8]

Hypothetical Mechanism of Action: Oxidative Stress Modulation

Given its composition, **H-Met-Gly-Gly-OH** could potentially function as a cytoprotective agent by mitigating oxidative stress. A plausible, though hypothetical, pathway is its direct interaction with ROS or its ability to modulate intracellular antioxidant response pathways.



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Caption: Hypothetical role of **H-Met-Gly-Gly-OH** in modulating cellular oxidative stress.

Future Research: To validate these hypotheses, future studies should focus on:

- In Vitro Antioxidant Assays: Evaluating the peptide's ability to scavenge free radicals (e.g., DPPH assay).
- Cell-Based Studies: Assessing its capacity to protect cultured cells from oxidative damage induced by agents like hydrogen peroxide.
- Mechanism of Action Studies: Investigating its effect on key antioxidant pathways, such as the Nrf2 signaling cascade.

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